molecular formula C14H10O6S B14488683 4,9,10-Trihydroxyanthracene-1-sulfonic acid CAS No. 64651-73-6

4,9,10-Trihydroxyanthracene-1-sulfonic acid

Cat. No.: B14488683
CAS No.: 64651-73-6
M. Wt: 306.29 g/mol
InChI Key: AWSKIBVUNUTFCQ-UHFFFAOYSA-N
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Description

4,9,10-Trihydroxyanthracene-1-sulfonic acid is an aromatic sulfonic acid derivative of anthracene This compound is characterized by the presence of three hydroxyl groups and one sulfonic acid group attached to the anthracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,9,10-Trihydroxyanthracene-1-sulfonic acid typically involves the sulfonation of anthracene derivatives. One common method is the reaction of anthracene with sulfuric acid, which introduces the sulfonic acid group into the aromatic ring. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve high-speed ball milling (HSBM) of arenes with sodium bisulfate monohydrate (NaHSO4·H2O) in the presence of phosphorus pentoxide (P2O5). This method is advantageous due to its efficiency and the elimination of harmful organic solvents .

Chemical Reactions Analysis

Types of Reactions: 4,9,10-Trihydroxyanthracene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products:

Scientific Research Applications

4,9,10-Trihydroxyanthracene-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of dyes and pigments.

    Biology: Investigated for its potential as an antioxidant due to its hydroxyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,9,10-Trihydroxyanthracene-1-sulfonic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These properties enable the compound to interact with biological molecules, potentially modulating pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

    Anthraquinone-2-sulfonic acid: Similar in structure but lacks the hydroxyl groups.

    9,10-Anthraquinone: Lacks both the sulfonic acid and hydroxyl groups.

    1,4-Dihydroxyanthraquinone: Contains hydroxyl groups but lacks the sulfonic acid group.

Uniqueness: 4,9,10-Trihydroxyanthracene-1-sulfonic acid is unique due to the combination of hydroxyl and sulfonic acid groups, which confer distinct chemical and biological properties.

Properties

CAS No.

64651-73-6

Molecular Formula

C14H10O6S

Molecular Weight

306.29 g/mol

IUPAC Name

4,9,10-trihydroxyanthracene-1-sulfonic acid

InChI

InChI=1S/C14H10O6S/c15-9-5-6-10(21(18,19)20)12-11(9)13(16)7-3-1-2-4-8(7)14(12)17/h1-6,15-17H,(H,18,19,20)

InChI Key

AWSKIBVUNUTFCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)S(=O)(=O)O)O)O

Origin of Product

United States

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